(S)-Benzoin acetate
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Overview
Description
(S)-Benzoin acetate is an organic compound that belongs to the class of esters. It is derived from benzoin, a naturally occurring organic compound, and acetic acid. The compound is characterized by its chiral center, making it optically active. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Benzoin acetate can be synthesized through the esterification of (S)-benzoin with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzoin acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-benzoin and acetic acid.
Reduction: Reduction of this compound can lead to the formation of (S)-benzoin alcohol.
Oxidation: Oxidation reactions can convert this compound into benzil derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Hydrolysis: (S)-Benzoin and acetic acid.
Reduction: (S)-Benzoin alcohol.
Oxidation: Benzil derivatives.
Scientific Research Applications
(S)-Benzoin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and chiral recognition.
Medicine: Research into potential pharmaceutical applications, including the development of chiral drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Benzoin acetate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate or inhibitor, depending on the specific enzyme involved. The chiral nature of this compound allows it to participate in stereospecific reactions, influencing the outcome of the reaction based on the spatial arrangement of its atoms.
Comparison with Similar Compounds
Similar Compounds
®-Benzoin acetate: The enantiomer of (S)-Benzoin acetate, differing only in the spatial arrangement of atoms around the chiral center.
Benzoin: The parent compound, lacking the ester functional group.
Benzil: An oxidized derivative of benzoin.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and allows for its use in enantioselective synthesis. Its ester functional group also provides distinct reactivity compared to its parent compound, benzoin, and its oxidized form, benzil.
Properties
CAS No. |
84275-46-7 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[(1S)-2-oxo-1,2-diphenylethyl] acetate |
InChI |
InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3/t16-/m0/s1 |
InChI Key |
QRWAIZJYJNLOPG-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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